molecular formula C36H27N3 B3059133 N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine CAS No. 945261-94-9

N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine

Cat. No.: B3059133
CAS No.: 945261-94-9
M. Wt: 501.6 g/mol
InChI Key: MAAAZGDLRLAFTB-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the reaction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can yield a variety of substituted carbazole compounds .

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s electronic properties allow it to participate in charge transport and light emission processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetraphenyl-9H-carbazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-33-34-24-22-32(26-36(34)37-35(33)25-31)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAAZGDLRLAFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(N4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650741
Record name N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945261-94-9
Record name N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
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N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
Reactant of Route 6
N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine

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